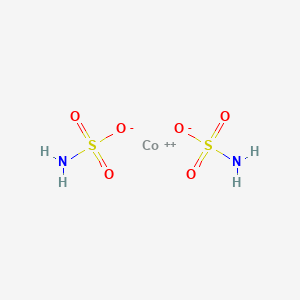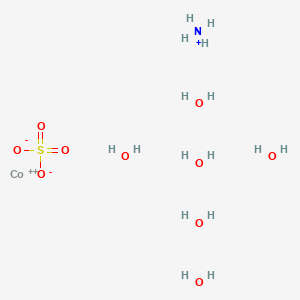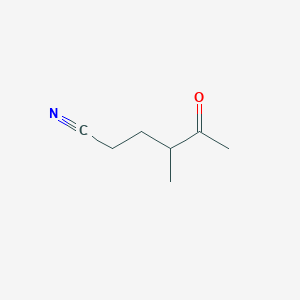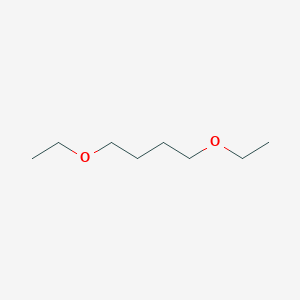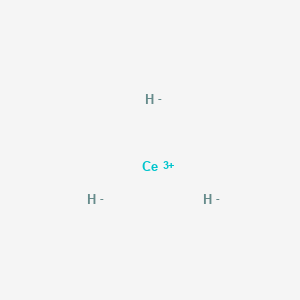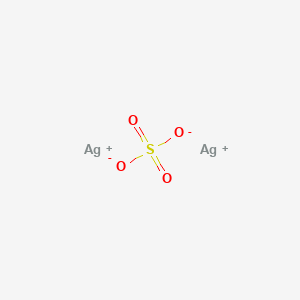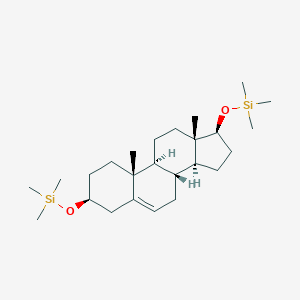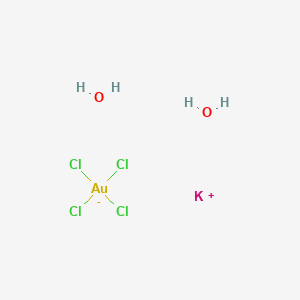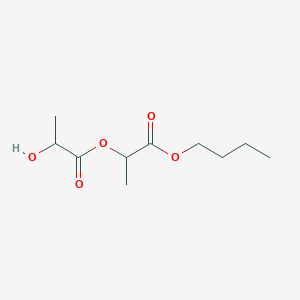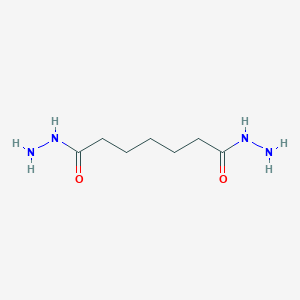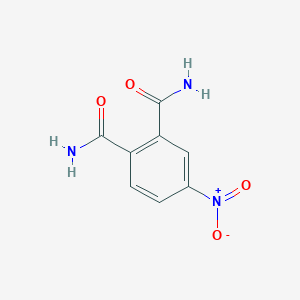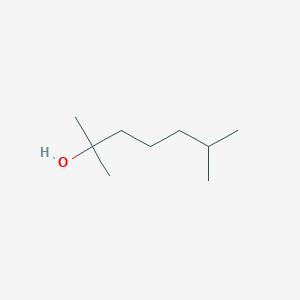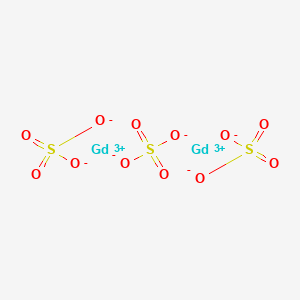![molecular formula C15H12O3 B078017 2-Isopropylnaphtho[1,2-b]furan-4,5-dione CAS No. 13019-42-6](/img/structure/B78017.png)
2-Isopropylnaphtho[1,2-b]furan-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylnaphtho[1,2-b]furan-4,5-dione, also known as INFD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INFD belongs to the class of naphthofurans and has been found to possess a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione is not fully understood. However, it has been suggested that 2-Isopropylnaphtho[1,2-b]furan-4,5-dione exerts its anticancer effects by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. 2-Isopropylnaphtho[1,2-b]furan-4,5-dione has also been found to induce cell cycle arrest in cancer cells, leading to their death.
Biochemical And Physiological Effects
2-Isopropylnaphtho[1,2-b]furan-4,5-dione has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 2-Isopropylnaphtho[1,2-b]furan-4,5-dione has also been found to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Isopropylnaphtho[1,2-b]furan-4,5-dione in lab experiments is its relatively simple synthesis method. 2-Isopropylnaphtho[1,2-b]furan-4,5-dione is also stable and can be stored for extended periods, making it a convenient compound to work with. However, one of the limitations of using 2-Isopropylnaphtho[1,2-b]furan-4,5-dione is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on 2-Isopropylnaphtho[1,2-b]furan-4,5-dione. One of the areas of interest is the development of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione-based drug formulations for cancer therapy. Another area of research is the investigation of the potential use of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione and its potential side effects.
Conclusion:
In conclusion, 2-Isopropylnaphtho[1,2-b]furan-4,5-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione and its potential use in the development of novel therapeutics.
Synthesis Methods
2-Isopropylnaphtho[1,2-b]furan-4,5-dione can be synthesized using various methods, including the Friedel-Crafts acylation of 2-isopropylnaphthalene using succinic anhydride. The resulting product is then subjected to cyclization to obtain 2-Isopropylnaphtho[1,2-b]furan-4,5-dione. Another method involves the oxidative cyclization of 2-isopropylnaphthalene using potassium permanganate and sodium hydroxide followed by the acylation with succinic anhydride.
Scientific Research Applications
2-Isopropylnaphtho[1,2-b]furan-4,5-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 2-Isopropylnaphtho[1,2-b]furan-4,5-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
properties
CAS RN |
13019-42-6 |
|---|---|
Product Name |
2-Isopropylnaphtho[1,2-b]furan-4,5-dione |
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-propan-2-ylbenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-14(17)13(16)9-5-3-4-6-10(9)15(11)18-12/h3-8H,1-2H3 |
InChI Key |
MZUGDSYZZTWSFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
synonyms |
2-Isopropylnaphtho[1,2-b]furan-4,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



